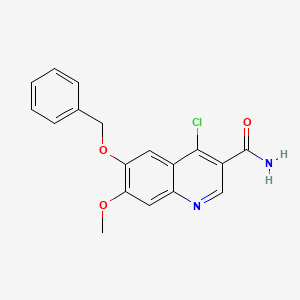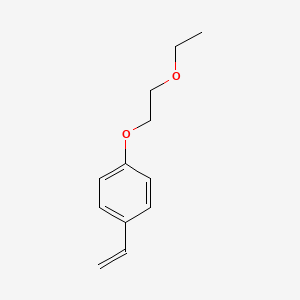
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of a vinyl group attached to a benzene ring, which is further substituted with a 2-ethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE can be synthesized through a multi-step process. One common method involves the alkylation of 4-vinylphenol with 2-ethoxyethanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-(2-ethoxyethoxy)-4-vinylbenzene may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl-substituted derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-vinylbenzoic acid.
Reduction: Formation of 1-(2-ethoxyethoxy)-4-ethylbenzene.
Substitution: Formation of 1-(2-ethoxyethoxy)-4-nitrobenzene or 1-(2-ethoxyethoxy)-4-bromobenzene.
Scientific Research Applications
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific functionalities.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive compounds.
Industry: It finds applications in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethoxy)-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, forming long-chain polymers. The ethoxyethoxy group enhances solubility and reactivity, facilitating its incorporation into complex molecular structures. The pathways involved include radical polymerization and electrophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: A solvent with similar ethoxyethoxy functionality but lacks the vinyl group.
4-Vinylphenol: Contains the vinyl group but lacks the ethoxyethoxy substitution.
2-(2-Ethoxyethoxy)ethanol: Similar ethoxyethoxy structure but without the aromatic ring.
Uniqueness
1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE is unique due to the combination of the vinyl group and the ethoxyethoxy substitution on the benzene ring. This dual functionality allows for versatile applications in polymer synthesis and materials science, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-ethenyl-4-(2-ethoxyethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2/h3,5-8H,1,4,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOQKKFBYIBJOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498220 |
Source


|
| Record name | 1-Ethenyl-4-(2-ethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67521-18-0 |
Source


|
| Record name | 1-Ethenyl-4-(2-ethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
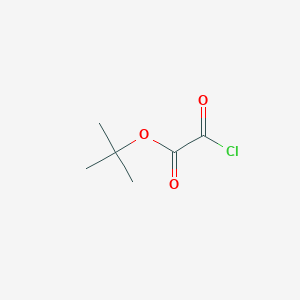

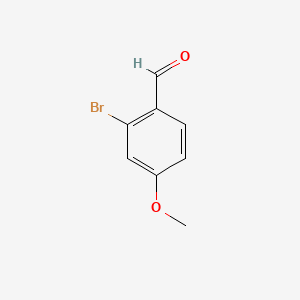

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)
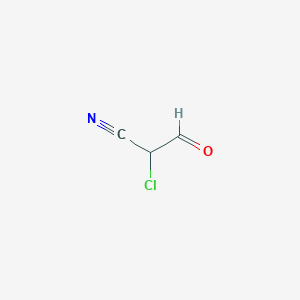
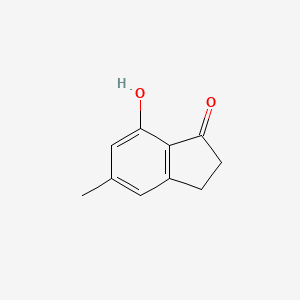
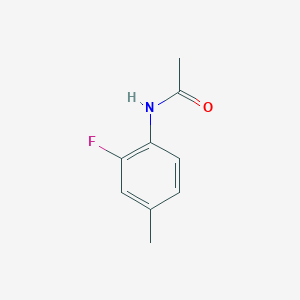
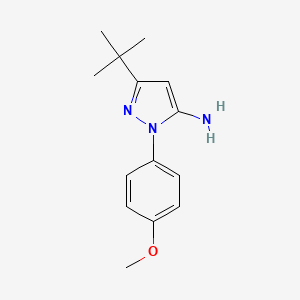
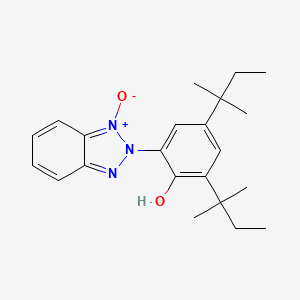

![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)
